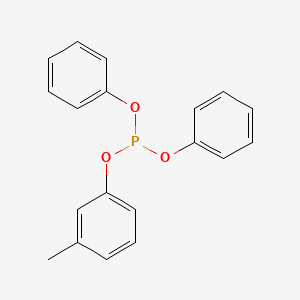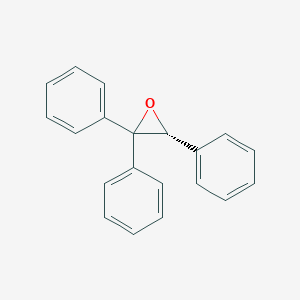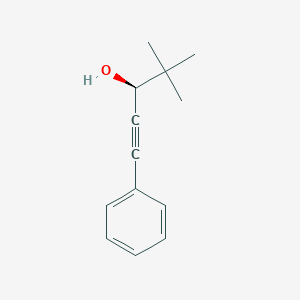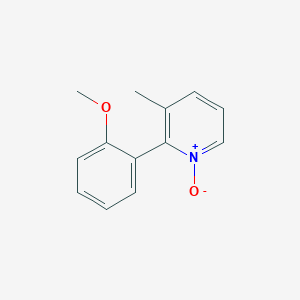
3-Methylphenyl diphenyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylphenyl diphenyl phosphite is an organophosphorus compound with the molecular formula C19H17O3P. It is a phosphite ester, characterized by the presence of a phosphorus atom bonded to three phenyl groups, one of which is substituted with a methyl group at the meta position. This compound is known for its applications in various chemical reactions and industrial processes, particularly as an antioxidant and stabilizer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylphenyl diphenyl phosphite can be synthesized through the reaction of 3-methylphenol with diphenyl phosphorochloridite in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the phosphorochloridite. The general reaction scheme is as follows:
3-Methylphenol+Diphenyl phosphorochloridite→3-Methylphenyl diphenyl phosphite+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in a solvent such as toluene or dichloromethane, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylphenyl diphenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it hydrolyzes to produce phosphoric acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Substitution: Reagents such as alkyl halides or aryl halides are used in substitution reactions.
Major Products:
Oxidation: Produces 3-methylphenyl diphenyl phosphate.
Hydrolysis: Yields phosphoric acid and phenolic compounds.
Substitution: Results in various substituted phosphites depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methylphenyl diphenyl phosphite has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antioxidant in biological systems.
Medicine: Explored for its role in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Widely used as a stabilizer in polymers and as an antioxidant in various materials to prevent degradation.
Mécanisme D'action
The primary mechanism by which 3-methylphenyl diphenyl phosphite exerts its effects is through its antioxidant properties. It acts by scavenging free radicals and decomposing hydroperoxides, thereby preventing oxidative degradation of materials. The molecular targets include reactive oxygen species (ROS) and hydroperoxides, which are neutralized through redox reactions involving the phosphite group.
Comparaison Avec Des Composés Similaires
Triphenyl phosphite: Similar structure but lacks the methyl substitution.
Tri-o-tolyl phosphite: Contains ortho-methyl substitutions on the phenyl rings.
Tri-p-tolyl phosphite: Contains para-methyl substitutions on the phenyl rings.
Uniqueness: 3-Methylphenyl diphenyl phosphite is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly effective as an antioxidant and stabilizer in certain applications where other phosphites may not perform as well.
Propriétés
Numéro CAS |
143628-80-2 |
|---|---|
Formule moléculaire |
C19H17O3P |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
(3-methylphenyl) diphenyl phosphite |
InChI |
InChI=1S/C19H17O3P/c1-16-9-8-14-19(15-16)22-23(20-17-10-4-2-5-11-17)21-18-12-6-3-7-13-18/h2-15H,1H3 |
Clé InChI |
LAQYGRSAEVPBAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)

![6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12565558.png)
![2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B12565559.png)

![9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B12565567.png)
![Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12565571.png)

![2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane](/img/structure/B12565590.png)


![4'-{[(2S)-2,3-Diaminopropyl]amino}[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12565604.png)
![6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione](/img/structure/B12565606.png)
